3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound is characterized by the presence of an ethyl group at the third position and a methoxy group at the sixth position on the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of nitroaromatic compounds followed by cyclization to form the tetrahydroquinoline ring. For instance, the catalytic reduction of a nitro group in a precursor molecule, followed by cyclization, can yield the desired tetrahydroquinoline derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and cyclization reactions under optimized conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the reaction conditions .
Scientific Research Applications
3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the ethyl and methoxy groups.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group.
3-Ethyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group but has the ethyl group at the third position.
Uniqueness: The presence of both the ethyl and methoxy groups in 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, making it a valuable compound for specific synthetic and research applications. Its unique substitution pattern can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-9-6-10-7-11(14-2)4-5-12(10)13-8-9/h4-5,7,9,13H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGCAOUYAULBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)OC)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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